molecular formula C15H14N2O3S2 B3009373 N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)thiophene-2-sulfonamide CAS No. 1286718-23-7

N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)thiophene-2-sulfonamide

Cat. No.: B3009373
CAS No.: 1286718-23-7
M. Wt: 334.41
InChI Key: SXLZCDYZYGMFSV-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C15H14N2O3S2 and its molecular weight is 334.41. The purity is usually 95%.
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Biological Activity

N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)thiophene-2-sulfonamide is a compound with significant potential in medicinal chemistry, characterized by its unique structural features that include a thiophene core, furan, and pyridine substituents. This article explores its biological activity, mechanism of action, and potential therapeutic applications based on diverse scientific literature.

Structural Overview

The molecular formula of this compound is C15H14N2O3S2C_{15}H_{14}N_{2}O_{3}S_{2}, with a molecular weight of 334.4 g/mol. The presence of the sulfonamide group enhances its biological activity by facilitating interactions with various biological targets.

Property Value
Molecular FormulaC₁₅H₁₄N₂O₃S₂
Molecular Weight334.4 g/mol
CAS Number1286718-23-7

Antimicrobial Activity

Compounds featuring thiophene and furan rings have been associated with a range of biological activities, including antimicrobial properties. This compound has shown promise in inhibiting bacterial growth, particularly against Gram-positive and Gram-negative strains. The sulfonamide moiety is known for its antibacterial effects, which may be enhanced by the compound's unique heterocyclic structure .

Enzyme Inhibition

Research indicates that similar compounds can inhibit key enzymes such as carbonic anhydrase and acetylcholinesterase. This inhibition can affect various biochemical pathways, including neurotransmission and metabolic processes. For instance, studies on related sulfonamides have demonstrated their potential as effective inhibitors of human carbonic anhydrase II, which is crucial for ocular hypotensive treatments .

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes involved in neurotransmission and metabolic pathways.
  • Interaction with Biological Targets : Its structural diversity allows for multiple interactions with target proteins, potentially leading to enhanced biological activity compared to simpler analogs.

Study on Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various thiophene-based compounds, this compound exhibited notable activity against several bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Enzyme Inhibition Studies

A series of experiments assessed the inhibitory effects of related compounds on carbonic anhydrase and acetylcholinesterase. The results indicated that compounds similar to this compound could effectively reduce enzyme activity, suggesting potential applications in treating conditions like glaucoma or neurodegenerative diseases .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S2/c18-22(19,15-7-4-10-21-15)17(12-14-6-3-9-20-14)11-13-5-1-2-8-16-13/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLZCDYZYGMFSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(CC2=CC=CO2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.